molecular formula C20H15N3O2S B2849405 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 476670-89-0

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No. B2849405
CAS RN: 476670-89-0
M. Wt: 361.42
InChI Key: YCSVKONGCBEHHS-BOPFTXTBSA-N
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile, also known as ETPTA, is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it has been proposed that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile induces apoptosis in cancer cells by activating the caspase cascade. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to inhibit the growth of Candida albicans by disrupting the cell membrane.
Biochemical and Physiological Effects
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been shown to have biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to inhibit the growth of Candida albicans by disrupting the cell membrane. In addition, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been reported to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is a novel compound with potential applications in scientific research. It has been optimized for high purity and high yield. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to have low toxicity in normal cells. However, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action.

Future Directions

There are several future directions for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile research. One direction is to further elucidate its mechanism of action. Another direction is to investigate its potential applications in other diseases, such as fungal infections. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile could also be used as a lead compound for the development of new anticancer and antifungal drugs. Finally, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile could be used in combination with other drugs to enhance their efficacy.

Synthesis Methods

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form 4-(4-ethylphenyl)thiazol-2-amine. This intermediate is then reacted with 2-nitrobenzaldehyde and acrylonitrile to form (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. The synthesis method has been optimized to yield high purity and high yield of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile.

Scientific Research Applications

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been shown to have potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to have antifungal activity against Candida albicans.

properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-2-14-7-9-15(10-8-14)18-13-26-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23(24)25/h3-11,13H,2H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVKONGCBEHHS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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